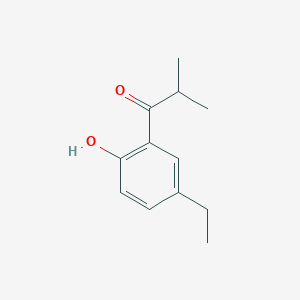

1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one

Description

1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one (CAS: 63909-10-4) is an aromatic hydroxyketone with a molecular formula of $ \text{C}{12}\text{H}{16}\text{O}_2 $. It features a propan-1-one backbone substituted with a 5-ethyl-2-hydroxyphenyl group and a methyl group at the β-position. This compound is structurally characterized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen, stabilizing its planar conformation . It is synthesized via Claisen-Schmidt condensation, as demonstrated in studies on chalcone derivatives . Applications include its investigation as a modulator of breast cancer resistance proteins due to its flavonoid-like structure .

Properties

IUPAC Name |

1-(5-ethyl-2-hydroxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9-5-6-11(13)10(7-9)12(14)8(2)3/h5-8,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXOBCGOYLVVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the acyl group onto the aromatic ring. The reaction conditions generally include:

Reagents: 5-Ethyl-2-hydroxybenzene, 2-methylpropanoyl chloride, aluminum chloride.

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves:

Continuous addition of reagents: Ensuring a steady supply of 5-Ethyl-2-hydroxybenzene and 2-methylpropanoyl chloride.

Efficient mixing: Using static mixers to ensure thorough mixing of reagents.

Temperature control: Maintaining optimal reaction temperatures through heat exchangers.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Formation of 5-ethyl-2-hydroxybenzoic acid.

Reduction: Formation of 1-(5-ethyl-2-hydroxyphenyl)-2-methyl-1-propanol.

Substitution: Formation of 1-(5-ethyl-2-hydroxy-4-nitrophenyl)-2-methyl-1-propanone.

Scientific Research Applications

1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS: 15971-77-4)

- Structure : The ethyl group is at the 4-position of the phenyl ring instead of the 5-position.

- Properties : Lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity. This increases lipophilicity, making it more suitable for organic solvent-based reactions .

- Applications : Primarily used as an intermediate in organic synthesis due to its stability under acidic conditions .

1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one

- Structure: Contains a propenone chain instead of propanone, introducing conjugation and rigidity.

- Properties : The extended π-system enhances UV absorption, making it useful in photochemical studies. The dihedral angle between aromatic rings (5.93°) suggests near-planarity, similar to the title compound .

Functional Group Modifications

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS: 2040-20-2)

- Structure : Replaces the hydroxyl group with a methoxy group.

- Properties : Increased electron-donating capacity from the methoxy group alters reactivity in electrophilic substitution reactions. Boiling point (liquid at room temperature) and solubility in polar solvents differ significantly from the hydroxylated analog .

1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS: 1341641-88-0)

- Structure : Halogen substituents (Cl, F) introduce electronegativity and steric effects.

- Properties : Higher molecular weight (200.64 g/mol) and density compared to the title compound. The electron-withdrawing groups reduce nucleophilicity at the ketone position .

Alkyl Chain Extensions

1-(5-Ethyl-2-hydroxyphenyl)-1-dodecanone

- Structure : Features a 12-carbon alkyl chain instead of a methyl group.

- Properties : Increased hydrophobicity (logP > 6) and melting point (351–355°C) due to the long alkyl chain. Used in surfactant research and phase-transfer catalysis .

Comparative Data Table

Research Findings and Implications

- Biological Activity: The hydroxyl group in this compound enhances its interaction with cancer resistance proteins, outperforming non-hydroxylated analogs like 1-(4-Ethylphenyl)-2-methylpropan-1-one in cytotoxicity assays .

- Synthetic Flexibility : Compounds with halogen substituents (e.g., 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one) exhibit higher reactivity in cross-coupling reactions but require stringent safety protocols due to toxicity risks .

- Thermal Stability: Alkyl chain extensions (e.g., 1-(5-Ethyl-2-hydroxyphenyl)-1-dodecanone) improve thermal stability, making them viable for high-temperature industrial processes .

Biological Activity

1-(5-Ethyl-2-hydroxyphenyl)-2-methylpropan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The phenolic structure allows it to scavenge free radicals and inhibit oxidative stress, which can lead to cellular damage.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of phenolic compounds. For instance, the presence of hydroxyl groups enhances the ability to donate electrons, thereby neutralizing free radicals.

| Study | Findings |

|---|---|

| Fujisawa et al. (2004) | Demonstrated that phenolic compounds exhibit varying degrees of antioxidative activity based on structural modifications. |

| Sroka & Cisowski (2003) | Highlighted that the number and position of hydroxyl groups significantly influence antioxidant capacity. |

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 20 |

These findings suggest that the compound may serve as a viable candidate for developing new antimicrobial agents.

Cytotoxicity Against Cancer Cells

The compound has shown promising results in inducing cytotoxicity in various cancer cell lines.

These results indicate its potential for further development as an anticancer therapeutic agent.

Case Studies

- Antioxidant Efficacy Study : A study conducted by Bendary et al. (2013) assessed the antioxidant potential of various phenolic compounds, including derivatives similar to this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Antimicrobial Evaluation : In a comparative study on various phenolic compounds, researchers found that this compound exhibited superior activity against Gram-positive bacteria compared to standard antibiotics, indicating its potential as an alternative treatment option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.